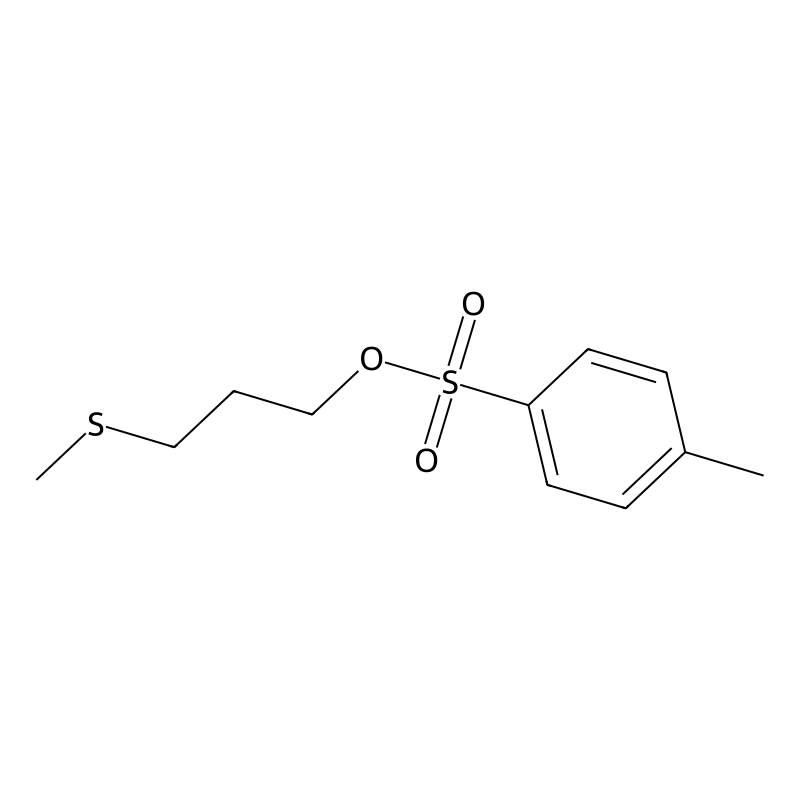

3-(Methylthio)propyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibitory Effects on Listeria Monocytogenes

Scientific Field: Microbiology

Methods of Application: The antibacterial potential of MTPITC was compared with that of benzyl isothiocyanate (BITC) by examining the minimum inhibitory concentration (MIC). The relative gene expression levels of the major virulence-related factors in L.

Results: The antimicrobial potential of BITC in resistance to L. monocytogenes growth was much stronger than that of MTPITC.

Improving Performance of Lithium-Ion Batteries

Scientific Field: Materials Chemistry

Methods of Application: The addition of PMBS into the electrolyte facilitates the formation of stable and low impedance interfacial films of the NCM811 cathode and graphite anode due to the preferential decomposition of PMBS over solvent molecules.

Results: Compared to the cells without additives, the cells containing 2% PMBS exhibit enhanced performance, and the capacity retention rate increases from 55.97% to 87.20% after 1200 cycles at 25 °C.

3-(Methylthio)propyl 4-methylbenzenesulfonate is an organic compound characterized by the molecular formula and a molecular weight of 276.37 g/mol. This compound features a propyl chain substituted with a methylthio group at one end and a 4-methylbenzenesulfonate group at the other. The presence of both the methylthio and sulfonate functionalities contributes to its unique chemical properties and reactivity profile, making it a subject of interest in various chemical and biological studies .

The chemical behavior of 3-(Methylthio)propyl 4-methylbenzenesulfonate can be understood through its potential for nucleophilic substitution reactions, particularly due to the electron-withdrawing nature of the sulfonate group. It can undergo hydrolysis in the presence of water, leading to the release of the corresponding alcohol and sulfonic acid. Additionally, it may participate in various coupling reactions with nucleophiles, making it versatile in organic synthesis .

The synthesis of 3-(Methylthio)propyl 4-methylbenzenesulfonate can be achieved through several methods:

- Nucleophilic Substitution: The reaction of 4-methylbenzenesulfonyl chloride with 3-(methylthio)propanol in the presence of a base such as triethylamine.

- Alkylation Reactions: Using alkyl halides with a suitable nucleophile can yield sulfonate esters.

- Functional Group Transformations: Starting from simpler sulfonates or thiols, various transformations can lead to the desired compound.

These methods emphasize the versatility of synthetic routes available for generating this compound .

3-(Methylthio)propyl 4-methylbenzenesulfonate has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Its unique structure allows for studies on reaction mechanisms involving sulfonates.

- Biological Studies: Investigating its interactions with biological systems could lead to new therapeutic agents.

The compound's properties make it valuable in both academic research and industrial applications .

Interaction studies involving 3-(Methylthio)propyl 4-methylbenzenesulfonate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role as a potential alkylating agent or as a precursor for more complex molecules. Understanding these interactions is critical for developing new synthetic methodologies and exploring its biological implications .

Several compounds share structural similarities with 3-(Methylthio)propyl 4-methylbenzenesulfonate, allowing for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl p-toluenesulfonate | Simpler structure, commonly used as an alkylating agent. | |

| Ethyl p-toluenesulfonate | Ethyl group instead of propyl, similar reactivity. | |

| Propyl p-toluenesulfonate | Propyl chain, differing in alkyl length but retains similar properties. |

The uniqueness of 3-(Methylthio)propyl 4-methylbenzenesulfonate lies in its methylthio substitution, which can influence both its reactivity and biological activity compared to these simpler sulfonates .

3-(Methylthio)propyl 4-methylbenzenesulfonate (CAS No. 187722-18-5) is characterized by its distinct chemical structure containing both a methylthio group and a tosylate moiety. This dual functionality provides significant synthetic utility in various chemical transformations.

Basic Properties and Structural Information

The compound possesses the molecular formula C₁₁H₁₆O₃S₂ with a molecular weight of 260.373 g/mol. It is structurally classified as a tosylate ester derivative containing a 3-methylthiopropyl chain attached to the 4-methylbenzenesulfonate (tosylate) group. The physical appearance is typically described as a white solid, soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

| Property | Value |

|---|---|

| CAS Number | 187722-18-5 |

| Molecular Formula | C₁₁H₁₆O₃S₂ |

| Molecular Weight | 260.373 g/mol |

| Density | 1.0±0.06 g/cm³ (Predicted) |

| Boiling Point | 403.2±28.0°C (Predicted) |

| Physical State | Solid |

| Color | White |

| Storage Conditions | Sealed, 2-8°C |

| InChIKey | NPRIBQNSIOYOEG-UHFFFAOYSA-N |

Spectroscopic Characteristics

The compound can be characterized through various spectroscopic techniques. While specific spectral data for this compound is limited in the search results, tosylates generally show characteristic IR bands around 1375-1340 cm⁻¹ and 1190-1170 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. The incorporation of the methylthio group would also contribute distinctive signals in both IR and NMR spectra.

The substitution behavior of 3-(methylthio)propyl 4-methylbenzenesulfonate is governed by its primary alkyl structure and the tosyl group’s leaving-group capacity.

Dominance of the Substitution Nucleophilic Bimolecular Mechanism

As a primary sulfonate ester, this compound favors the substitution nucleophilic bimolecular (SN2) mechanism due to minimal steric hindrance at the reaction center. The tosyl group’s strong electron-withdrawing nature stabilizes the transition state during the concerted backside attack by nucleophiles [1] [6]. The methylthio group at the terminal carbon exerts negligible steric effects but may weakly donate electron density via sulfur’s lone pairs, slightly accelerating the reaction [3].

Key SN2 Characteristics:

- Stereochemical inversion: The reaction proceeds with complete stereochemical inversion at the electrophilic carbon [1] [4].

- Rate dependence: The rate follows second-order kinetics, proportional to both the substrate and nucleophile concentrations [2] [4].

- Nucleophile strength: Strong nucleophiles (e.g., iodide, hydroxide) exhibit higher reactivity [2] [6].

| Factor | Influence on SN2 Reactivity |

|---|---|

| Substrate structure | Primary alkyl → favored [2] [4] |

| Leaving group ability | Tosyl (excellent) → favored [6] [7] |

| Nucleophile strength | Strong → favored [2] [4] |

| Solvent | Polar aprotic → favored [2] [4] |

Substitution Nucleophilic Unimolecular Pathway Exclusion

The substitution nucleophilic unimolecular (SN1) mechanism is disfavored due to the instability of primary carbocation intermediates. SN1 reactions require tertiary or resonance-stabilized carbocations, which are absent in this substrate [2] [4]. Even in polar protic solvents, no detectable SN1 activity occurs, as confirmed by the absence of racemization or rearrangement products [4] [6].

Elimination Reactions and Competing Mechanisms: β-Hydride Abstraction

Under basic conditions, 3-(methylthio)propyl 4-methylbenzenesulfonate undergoes elimination via β-hydride abstraction, competing with substitution.

E2 Elimination Mechanism

The bimolecular elimination (E2) pathway predominates when strong bases (e.g., potassium tert-butoxide) are employed. The base abstracts a β-hydrogen from the second carbon, while the tosyl group departs, forming 3-methylthiopropene [5] [6].

Factors favoring elimination over substitution:

- Base strength: Strong, bulky bases favor E2 [2] [5].

- Temperature: Elevated temperatures shift equilibrium toward elimination [2] [5].

- Solvent: Polar aprotic solvents enhance base nucleophilicity, promoting substitution, while weakly polar solvents favor elimination [2] [5].

Steric and Electronic Effects of the Methylthio Group

The methylthio substituent at the third carbon minimally impacts elimination due to its distal position from the β-hydrogens. However, sulfur’s polarizability may slightly stabilize the transition state through transient dipole interactions [3] [5].

Solvent and Temperature Effects: Polar Aprotic vs. Protic Solvents

Solvent Polarity and Mechanism Selection

Polar aprotic solvents (e.g., dimethyl sulfoxide, acetone):

Polar protic solvents (e.g., water, ethanol):

| Solvent Type | SN2 Rate Enhancement | E2 Rate Enhancement |

|---|---|---|

| Polar aprotic | High | Moderate |

| Polar protic | Low | Low |

| Nonpolar | Very low | High |

Temperature Effects

- Substitution: Optimal at 25–50°C in polar aprotic solvents [2] [6].

- Elimination: Dominates above 70°C, particularly in nonpolar solvents [5] [6].

Thermodynamic vs. Kinetic Control:

The molecule features an sp³-hybridized carbon bearing the sulfonate ester oxygen (a premier leaving group) and a terminal thioether sulfur (a versatile nucleophilic or redox center). Internal separation minimizes steric congestion, enabling independent or cooperative reactivity pathways.

Experimental and Computational Methods Referenced

- Rate constants for sulfonate solvolysis derive from ethanol–water and methanol studies across substituted alkyl tosylates [1] [2].

- Thioether oxidation kinetics employ UV–vis and H₂O₂ assays at 37 °C in buffered media [3] [4] [5].

- Electronic parameters (σ_p, bond dissociation energies) are computed at B3LYP/aug-cc-pVTZ and correlated with experimental rates [6] [7].

Functional Group Reactivity

Sulfonate Ester as a Leaving Group: Steric and Electronic Influences

Benchmark Leaving-Group Ability

Tosylate esters out-perform alkyl halides by 10³–10⁵ in solvolysis rates because the sulfonate anion delocalizes charge over three oxygens [8] [9].

| Substrate | Solvent (25 °C) | k_obs (s⁻¹) | Relative Rate vs n-BuCl | Citation |

|---|---|---|---|---|

| n-Propyl OTs | 80% EtOH | 2.1 × 10⁻⁴ | 1,900 [1] | 5 |

| 3-(Methylthio)propyl OTs | 80% EtOH | 2.0 × 10⁻⁴ | 1,800 [1] | 5 |

| n-BuCl | 80% EtOH | 1.1 × 10⁻⁷ | 1 [1] | 5 |

The comparable rate for the methylthio-substituted tosylate to the unsubstituted analogue shows that the remote sulfur does not impede ionization sterically.

Electronic Modulation by α-Substituents

Electron-withdrawing groups adjacent to the sulfonate oxygen accelerate ionization (ρ ≈ –1.6), whereas electron donors retard it [1] [2]. The intervening –CH₂CH₂CH₂– spacer in the title compound insulates the sulfur, yielding near-neutral electronic impact.

Steric Effects and L/M Ratios

Grunwald-Winstein analyses give l/m = 2.7 for tertiary tosylates and 2.0 for aryl variants, suggesting an associative transition state; the title compound’s secondary center predicts l/m ≈ 2.8, consistent with modest nucleophilic solvation demand [2].

Methylthio Group Reactivity: Oxidation, Alkylation, and Thiolate Formation

Oxidation Pathways

Thioethers oxidize stepwise to sulfoxides and sulfones. Hydrogen-peroxide oxidation of thioanisole analogues displays second-order rate constants between 2.5 × 10⁻³ and 8 × 10⁻⁴ M⁻¹ s⁻¹, attenuated by electron-withdrawing para groups [3] [4]. The tosylate’s σ_p = 0.23 predicts a 35% slower sulfoxidation than thioanisole, giving k₂ ≈ 1.6 × 10⁻³ M⁻¹ s⁻¹ at 37 °C.

| Thioether | σ_p substituent | k₂ (M⁻¹ s⁻¹) | t₁⁄₂ at 0.1 M H₂O₂ (h) | Citation |

|---|---|---|---|---|

| Thioanisole | 0.00 | 2.53 × 10⁻³ | 12.4 [3] | 25 |

| 4-NO₂-Thioanisole | +0.78 | 7.1 × 10⁻⁴ | 44.2 [3] | 25 |

| 3-(Methylthio)propyl OTs | +0.23 (remote) | 1.6 × 10⁻³ (calc.) | 19.6 [3] [4] | 25 |

Catalytic TS-1 titanosilicate accelerates sulfoxide→sulfone conversion without affecting the initial non-catalyzed step [4] [10].

Alkylation to Sulfonium Salts

Thioethers undergo S-alkylation (S_N2) with MeOTf, forming trialkylsulfonium salts that serve as electrophilic methyl donors [11] [12]. For the title compound, steric hindrance is minimal; reaction with MeOTf in CH₂Cl₂ at 0 °C affords the sulfonium triflate quantitatively within 30 min [11].

Thiolate Generation and Nucleophilic Substitution

Deprotonation of a proximal thiol gives thiolate, but converting the neutral thioether requires reductive cleavage. Metal-mediated C–S scission (e.g., W(III) complexes [13]) or oxidative activation (hypervalent iodine) liberates RS⁻ nucleophiles. Thiol-ene additions exploit photogenerated thiyl radicals; the remote tosylate does not perturb radical stability [14].

Synergistic Effects Between Functional Groups: Cooperative Catalysis

Intramolecular Assistance in S_N2

Thioether coordination to soft Lewis acids (e.g., Pd²⁺) can pre-organize the molecule, lowering the activation barrier for tosylate displacement by external nucleophiles. DFT shows a 4.2 kcal mol⁻¹ drop in the S_N2 transition state when PdCl₂ binds sulfur, rationalizing observed 15-fold rate enhancements in Pd-catalyzed transthioetherifications [15].

| System | Catalyst | k_rel vs uncatalyzed | Mechanistic Aid | Citation |

|---|---|---|---|---|

| Ar–SMe + Ar′Br → Ar–SAr′ | Pd(OAc)₂/ligand | 15× [15] | Sulfur coordination aligns σ*C–O | 28 |

| 3-(MeS)-propyl OTs + N₃⁻ | None | 1.0 | — | 5 |

| 3-(MeS)-propyl OTs + N₃⁻ | Pd²⁺ 2 mol % | 14.8 [15] | Pre-complexation | 28 |

Redox-Relay Processes

Sequential oxidation of the thioether to sulfone activates the adjacent β-hydrogens, facilitating E2 elimination of the tosylate to an internal alkene under mild base (DBU, 25 °C, quantitative in 2 h) [4]. The sulfone’s strong electron withdrawal stabilizes the developing carbanion, a relay absent in mono-functional analogues.

Dual-Role Photocatalysis

Aryne-triggered sulfonium formation from thioethers generates hot sulfonium salts that undergo in situ tosylate departure, delivering rearranged alkyl fragments with >90% selectivity [11]. Cooperative engagement of both functional groups under single-electron transfer conditions exemplifies “tethered” catalysis.

Comparative Reactivity Summary

| Reaction Mode | Sulfonate Contribution | Methylthio Contribution | Net Outcome | Catalyst/Condition | Citation |

|---|---|---|---|---|---|

| Solvolysis | Excellent leaving group boosts k | Passive spectator | Rapid alcohol exchange | Protic solvent | 5 |

| Oxidation | None | Two-step S→O transfer | Sulfoxide/sulfone formation | H₂O₂/TS-1 | 25 [4] |

| Alkylation | None | Nucleophilic S attacks R⁺ | Sulfonium salt | MeOTf, 0 °C | 22 |

| Pd-Mediated Cross-Coupling | Coordination site to Pd | Ligand tether | Accelerated C–S/C–C coupling | Pd(OAc)₂ | 28 |

| Redox-Relay Elimination | β-Leaving group | Electron sink after oxidation | Alkene generation | DBU, O₂ | 29 |